molecular formula C13H17N3O2S B2790955 methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamate CAS No. 2034545-79-2

methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamate

Cat. No. B2790955
CAS RN: 2034545-79-2
M. Wt: 279.36
InChI Key: QUSUSLJVZRBERH-UHFFFAOYSA-N
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Description

Methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamate, also known as METC, is a chemical compound that has gained significant attention in the field of scientific research due to its various applications.

Mechanism Of Action

The mechanism of action of methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamate involves the inhibition of acetylcholinesterase, an enzyme that plays a vital role in the transmission of nerve impulses. By inhibiting this enzyme, methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamate can disrupt the normal functioning of the nervous system, leading to various physiological effects.
Biochemical and Physiological Effects:
methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamate has been found to exhibit various biochemical and physiological effects, including the inhibition of acetylcholinesterase, anti-inflammatory, analgesic, and antipyretic properties. It has also been found to possess antioxidant properties, which can help protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

Methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamate has several advantages for lab experiments, including its high potency and selectivity towards acetylcholinesterase. However, it also has some limitations, including its potential toxicity and the need for specific safety precautions during its handling and use.

Future Directions

There are several future directions for the study of methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamate, including its potential use as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Further studies are also needed to explore its potential use as a pesticide and herbicide, as well as its potential environmental impact.
In conclusion, methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamate in various fields of scientific research.

Synthesis Methods

The synthesis of methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamate involves the reaction of 3,5-dimethyl-1H-pyrazole with thiophene-3-carboxaldehyde, followed by the addition of methyl isocyanate. The reaction is carried out in the presence of a catalyst under specific conditions to obtain the desired product.

Scientific Research Applications

Methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamate has been extensively studied for its potential applications in various fields of scientific research. One of its major applications is in the field of medicinal chemistry, where it has been found to possess anti-inflammatory, analgesic, and antipyretic properties. methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamate has also been studied for its potential use as a pesticide and herbicide due to its ability to inhibit the activity of acetylcholinesterase.

properties

IUPAC Name

methyl N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-9-6-10(2)16(15-9)12(7-14-13(17)18-3)11-4-5-19-8-11/h4-6,8,12H,7H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSUSLJVZRBERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)OC)C2=CSC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamate

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